Monobenzyl Phthalate β-D-Glucuronide
Description
Properties
CAS No. |
102674-29-3 |
|---|---|
Molecular Formula |
C21H20O10 |
Molecular Weight |
432.381 |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenylmethoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O10/c22-14-15(23)17(18(25)26)30-21(16(14)24)31-20(28)13-9-5-4-8-12(13)19(27)29-10-11-6-2-1-3-7-11/h1-9,14-17,21-24H,10H2,(H,25,26)/t14-,15-,16+,17-,21-/m0/s1 |
InChI Key |
XRYVIGQHAGBRFV-QYRAFCHESA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Synonyms |
β-D-Glucopyranuronic acid 1-[2-(Phenylmethyl) 1,2-Benzenedicarboxylate] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Monobenzyl Phthalate β-D-Glucuronide typically involves the glucuronidation of monobenzyl phthalate. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor . The reaction conditions generally include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods: Industrial production of this compound is less common due to its specific application in research rather than large-scale manufacturing. the compound can be produced in laboratory settings using enzymatic synthesis methods .
Chemical Reactions Analysis
Types of Reactions: Monobenzyl Phthalate β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to monobenzyl phthalate and glucuronic acid under acidic or basic conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using glucuronosyltransferase and UDPGA.
Major Products Formed:
Hydrolysis: Monobenzyl phthalate and glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
Monobenzyl Phthalate β-D-Glucuronide is used extensively in scientific research to study the metabolism and toxicology of phthalates . Its applications include:
Chemistry: Investigating the metabolic pathways of phthalates and their conjugates.
Biology: Studying the effects of phthalate metabolites on cellular processes and endocrine functions.
Industry: Monitoring phthalate contamination in consumer products and environmental samples.
Mechanism of Action
Monobenzyl Phthalate β-D-Glucuronide exerts its effects primarily through its role as a metabolite of monobenzyl phthalate. It is formed in the liver via glucuronidation and is subsequently excreted in the urine . The compound interacts with various molecular targets, including nuclear receptors and enzymes involved in hormone synthesis and metabolism . This interaction can disrupt endocrine functions and contribute to adverse health effects such as reproductive toxicity and neurodevelopmental disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Glucuronides
Phthalate Metabolite Glucuronides
Mono(2-ethyl-5-oxo-hexyl) Phthalate (phenyl-d4) Glucuronide
- Molecular Formula : C₂₂H₂₄D₄O₁₁
- Molecular Weight : 472.48 g/mol
- Key Difference : Incorporates a deuterated phenyl group, enhancing stability in urine for analytical reproducibility .
- Application : Used as an isotope-labeled internal standard in LC-MS/MS assays .
Monoethyl Phthalate O-β-D-Glucuronide
- Molecular Formula : C₁₅H₁₈O₁₀ (estimated from parent structure)
- Key Difference : Shorter alkyl chain (ethyl vs. benzyl) reduces hydrophobicity.
- Storage: Typically stable at room temperature, unlike Monobenzyl Phthalate β-D-Glucuronide, which requires -20°C .
β-Glucuronidase Substrates
Phenolphthalein β-D-Glucuronide
- Molecular Formula : C₂₆H₂₂O₁₀
- Molecular Weight : 494.45 g/mol
- Key Difference: Phenolphthalein core enables colorimetric detection of β-glucuronidase activity (λmax = 540 nm upon hydrolysis) .
- Solubility: 100 mg/mL in water, superior to this compound, which requires organic solvents .
4-Methylumbelliferyl β-D-Glucuronide (MUG)
Other Glucuronidated Metabolites
Acetaminophen D-Glucuronide
- Molecular Formula: C₁₄H₁₇NO₈
- Molecular Weight : 327.29 g/mol
- Key Difference: Conjugated to acetaminophen, a common analgesic, rather than a phthalate .
- Application : Studied for hepatotoxicity and drug-drug interactions .
Bisphenol Mono-β-D-Glucuronides (e.g., Bisphenol E, G)
- Molecular Formula: Varies (e.g., C₂₀H₂₂O₈ for Bisphenol E)
- Key Difference: Derived from bisphenols, endocrine-disrupting chemicals with estrogenic activity.
- Application: Biomarkers for bisphenol exposure .
Structural and Functional Data Table
Research Findings and Trends
- Stability: Deuterated glucuronides (e.g., ) and cryostorage (-20°C) are critical for preserving labile metabolites like this compound .
- Analytical Utility: Phenolphthalein and 4-methylumbelliferyl derivatives are preferred for enzymatic studies due to their optical properties, whereas this compound is tailored for LC-MS-based exposure assessments .
Q & A
Q. What analytical methods are recommended for detecting Monobenzyl Phthalate β-D-Glucuronide in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key steps include:
- Sample Preparation : Use enzymatic hydrolysis with β-glucuronidase (e.g., E. coli K12-derived, 80–140 U/mg activity) to cleave the glucuronide moiety, followed by solid-phase extraction .
- Chromatography : Employ reverse-phase C18 columns with gradient elution (methanol/water with 0.1% formic acid) to resolve isomers and minimize matrix interference .
- Quantification : Use deuterated internal standards (e.g., 2-Hydroxy Imipramine-d6 β-D-Glucuronide) to correct for ion suppression/enhancement .
Q. How should enzymatic hydrolysis conditions be optimized for glucuronide cleavage?
- Buffer : Use 1 M ammonium acetate buffer (pH 6.5) to stabilize β-glucuronidase activity .
- Incubation : 37°C for 16–18 hours ensures >95% hydrolysis efficiency. Shorter incubation (4–6 hours) at 25°C may suffice for high-activity enzyme batches .
- Validation : Confirm completeness of hydrolysis via spiked recovery experiments with synthetic glucuronide standards (e.g., Phenolphthalein β-D-glucuronide) .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic pathways be resolved?
Conflicts often arise from inter-study variability in exposure assessment or analytical sensitivity. To address this:
- Systematic Review : Apply criteria from epidemiological study evaluations (e.g., bias risk classification: high/medium/low) to assess data reliability. Prioritize studies with repeated urine sampling and robust QC protocols .
- Mechanistic Validation : Use in vivo models to compare glucuronidation rates across species (e.g., rodents vs. primates) and validate pathways via isotopically labeled tracers .
Q. What strategies improve specificity in differentiating glucuronide isomers during analysis?
- Chromatographic Resolution : Optimize gradient elution to separate structurally similar glucuronides (e.g., positional isomers of hydroxylated metabolites) .
- High-Resolution MS : Employ Q-TOF or Orbitrap systems to distinguish isomers via exact mass and fragmentation patterns .
- Synthetic Standards : Use commercially available glucuronide derivatives (e.g., 4-Methylumbelliferyl β-D-glucuronide) as reference markers .
Q. How can enzymatic hydrolysis artifacts be minimized in pharmacokinetic studies?
- Enzyme Purity : Source β-glucuronidase with minimal sulfatase activity to prevent unintended deconjugation .
- Control Experiments : Include no-enzyme controls to detect non-enzymatic hydrolysis (e.g., pH-dependent degradation) .
- Temperature Stability : Pre-test enzyme activity at varying temperatures (25–37°C) to avoid under/over-hydrolysis .
Q. What are critical parameters for validating a pharmacokinetic model of this compound?
- Temporal Sampling : Collect multiple urine samples over 24–48 hours to capture excretion kinetics, as glucuronide levels fluctuate with renal clearance rates .
- Compartmental Modeling : Use non-linear mixed-effects models (NONMEM) to account for inter-individual variability in conjugation efficiency .
- Covariate Analysis : Incorporate covariates like age, sex, and genetic polymorphisms in UGT enzymes (e.g., UGT1A1, UGT2B7) .
Methodological Pitfalls and Solutions
Q. Why might glucuronide quantification fail to correlate with parent compound exposure?
- Enterohepatic Recirculation : Glucuronides can be hydrolyzed in the gut and reabsorbed, leading to underestimation of total exposure. Address this by measuring fecal metabolites .
- Matrix Effects : Co-eluting substances in urine/plasma may suppress ionization. Mitigate via dilution or alternative extraction solvents (e.g., acetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
